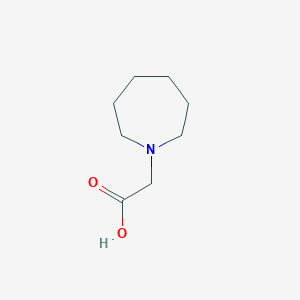

Azepan-1-ylacetic acid

Description

BenchChem offers high-quality Azepan-1-ylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-ylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)7-9-5-3-1-2-4-6-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKHVWUCJZPGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390109 | |

| Record name | azepan-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52703-80-7 | |

| Record name | azepan-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azepanylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Azepan-1-ylacetic Acid

[1]

Abstract

This technical guide provides a comprehensive spectroscopic profile of Azepan-1-ylacetic acid (CAS: 52703-80-7), a critical intermediate in the synthesis of pharmaceutical agents targeting glycine transporters (GlyT1) and other CNS pathways.[1] This document details the structural elucidation of the compound using Nuclear Magnetic Resonance (

Introduction & Chemical Identity

Azepan-1-ylacetic acid, also known as 2-(hexamethyleneimino)acetic acid, consists of a seven-membered saturated azepane ring nitrogen-linked to an acetic acid moiety.[1] Its characterization is often complicated by the conformational fluxionality of the seven-membered ring and the zwitterionic potential of the amino-acid motif.

| Parameter | Details |

| IUPAC Name | 2-(Azepan-1-yl)acetic acid |

| CAS Number | 52703-80-7 |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| Structure | Azepane ring fused to |

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to accurate spectral interpretation. The compound is typically synthesized via the

-

Common Impurities: Unreacted azepane, chloroacetic acid, and mineral salts (if HCl hydrolysis is used).

-

Spectral Impact: Residual azepane results in overlapping multiplets in the 1.5–1.8 ppm region (

H NMR) and a distinct N-H stretch in IR (if free base).

Mass Spectrometry (MS) Analysis[1][3][4][5]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The fragmentation pattern is dominated by the stability of the cyclic amine and the lability of the carboxylic acid group.

Ionization & Fragmentation Pathways[6]

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

) is recommended due to the basic nitrogen. -

Molecular Ion:

m/z.[1]

Key Fragmentation Events:

-

Decarboxylation/Loss of Formic Acid: Loss of the carboxylic acid moiety (

or -

Ring Cleavage: High-energy collisions lead to the opening of the azepane ring.

- -Cleavage: Cleavage adjacent to the nitrogen atom.[1]

MS Data Summary[6]

| m/z (Ion) | Identity | Mechanistic Origin |

| 158 | Protonated molecular ion (Base Peak in mild ESI).[1] | |

| 140 | Dehydration (common in carboxylic acids).[1] | |

| 112 | $[M - COOH]^+ $ | |

| 98/99 | Azepanium ion | Cleavage of the N-C bond to the acetic acid arm; retention of charge on the ring. |

Fragmentation Logic Diagram

Caption: Predicted ESI-MS fragmentation pathway for Azepan-1-ylacetic acid, highlighting the stability of the azepanium core.

Infrared Spectroscopy (IR)[1][3][7][8][9]

IR analysis is critical for confirming the oxidation state of the carbonyl and the presence of the amine. The spectrum will vary significantly depending on whether the sample is a free acid (zwitterionic solid) or a salt (HCl).

Key Functional Group Assignments (Free Acid)

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 2500–3300 | Broad, Strong | O-H (Acid) | O-H stretch, broadened by H-bonding (dimerization).[1] |

| 2850–2950 | Medium, Sharp | C-H ( | Alkane C-H stretching of the azepane ring. |

| 1700–1730 | Strong | C=O[2] | Carbonyl stretching (Carboxylic acid).[1][3][4] |

| 1150–1250 | Medium | C-N | C-N single bond stretching (tertiary amine).[1] |

| 1050–1100 | Medium | C-O | C-O stretch of the acid group. |

Technical Insight: If the spectrum shows a shift of the carbonyl band to ~1600

Nuclear Magnetic Resonance (NMR)[1][3][8][11][12]

NMR offers the most definitive structural proof. The fluxional nature of the 7-membered ring averages the signals of the ring protons at room temperature.

Sample Preparation Protocol

To ensure reproducibility and prevent zwitterionic aggregation broadening:

-

Solvent: Deuterated Chloroform (

) for the free acid. Deuterium Oxide ( -

Concentration: ~10 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual solvent peak (

7.26 ppm).[1]

H NMR Data (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 10.5 – 12.0 | Broad Singlet | 1H | -COOH | Acidic proton (exchangeable with |

| 3.35 | Singlet | 2H | Alpha-protons to carbonyl and nitrogen.[1] Deshielded by anisotropy of C=O. | |

| 2.75 – 2.85 | Multiplet (t-like) | 4H | Ring | Protons adjacent to ring nitrogen.[1] |

| 1.65 – 1.75 | Multiplet | 4H | Ring | Beta-protons in the azepane ring.[1] |

| 1.55 – 1.65 | Multiplet | 4H | Ring | Gamma-protons (furthest from N).[1] |

Expert Note: The azepane ring protons often appear as two sets of broad multiplets. The

C NMR Data (100 MHz, )

| Shift ( | Carbon Type | Assignment |

| 173.5 | Quaternary (C=O) | Carboxylic acid carbonyl.[1] |

| 59.8 | ||

| 55.2 | Azepane | |

| 27.8 | Azepane | |

| 26.5 | Azepane |

Analytical Workflow Diagram

The following diagram illustrates the logical flow for complete characterization, ensuring self-validation of the data.

Caption: Integrated analytical workflow for the validation of Azepan-1-ylacetic acid, including decision gates for purity verification.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3157319, 1-Azepanylacetic acid.[1] Retrieved January 31, 2026, from [Link]

-

Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1.[1][5] Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.[1][5] (Provides synthesis and characterization context for azepane-acetic acid derivatives). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1][6] (Authoritative reference for general IR and NMR interpretation of carboxylic acids and cyclic amines).

Sources

- 1. 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid | C19H24N2O3S | CID 97180993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

"Azepan-1-ylacetic acid" for the synthesis of bioactive heterocyclic compounds

The following technical guide details the synthesis, reactivity, and application of Azepan-1-ylacetic acid (CAS: 52703-80-7) in the context of modern medicinal chemistry.

Executive Summary

Azepan-1-ylacetic acid represents a critical "linker-pharmacophore" hybrid in drug design. Unlike rigid 5- or 6-membered rings (pyrrolidine, piperidine), the 7-membered azepane ring introduces unique conformational flexibility and lipophilicity (LogP ~1.5 for the core ring). This guide explores its utility as a precursor for introducing the azepane moiety into bioactive scaffolds, specifically targeting GPCR ligands, enzyme inhibitors, and DNA-intercalating agents.

Key Technical Specifications:

-

IUPAC Name: 2-(Azepan-1-yl)acetic acid

-

Molecular Formula: C

H -

MW: 157.21 g/mol [1]

-

pKa: ~2.3 (Carboxyl), ~10.5 (Tertiary Amine)

-

Solubility: High in water (zwitterionic character), soluble in polar organic solvents (MeOH, DMSO).

Synthesis of the Core Building Block

The production of Azepan-1-ylacetic acid relies on a nucleophilic substitution (

Optimized Synthetic Protocol

Objective: Synthesis of Azepan-1-ylacetic acid hydrochloride.

Reagents:

-

Hexamethyleneimine (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Potassium Carbonate (K

CO -

Solvent: Acetonitrile (MeCN) or DMF

-

Hydrolysis Base: NaOH (aq)

Step-by-Step Methodology:

-

N-Alkylation:

-

Dissolve hexamethyleneimine (10 mmol) in anhydrous MeCN (50 mL).

-

Add anhydrous K

CO -

Add Ethyl chloroacetate (11 mmol) dropwise to control exotherm.

-

Critical Control Point: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (SiO

, 5% MeOH/DCM) for the disappearance of the amine. -

Workup: Filter inorganic salts. Concentrate filtrate. Partition residue between EtOAc and water. Dry organic layer (MgSO

) and concentrate to yield Ethyl 2-(azepan-1-yl)acetate .

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in EtOH (20 mL).

-

Add 2M NaOH (20 mL) and stir at ambient temperature for 4 hours.

-

Acidification: Cool to 0°C. Adjust pH to ~2.0 using 4M HCl.

-

Isolation: Concentrate to remove EtOH. The product may precipitate as the HCl salt or require extraction with

-Butanol/DCM depending on the specific salt form desired. -

Purification: Recrystallization from EtOH/Et

O yields the pure hydrochloride salt.

-

Reaction Pathway Visualization

Figure 1: Two-step synthesis of Azepan-1-ylacetic acid via ethyl ester intermediate.

Application in Bioactive Heterocycle Synthesis

The carboxylic acid moiety of azepan-1-ylacetic acid serves as a versatile handle for amide coupling, allowing the azepane ring to be appended to various pharmacophores.

Case Study: Isatin-Hydrazone Conjugates

A prominent application is the synthesis of Azepan-1-ylacetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides . These compounds have demonstrated potential as DNA-intercalating agents and interferon inducers.[3]

Rationale:

-

Isatin Core: Planar, bicyclic system capable of DNA intercalation.

-

Azepane Tail: The protonatable tertiary amine (at physiological pH) enhances solubility and electrostatic interaction with the negatively charged phosphate backbone of DNA.

Synthetic Workflow:

-

Hydrazide Formation: React Ethyl 2-(azepan-1-yl)acetate with hydrazine hydrate (excess) in refluxing ethanol to form 2-(azepan-1-yl)acetohydrazide .

-

Condensation: React the hydrazide with substituted Isatins (indoline-2,3-diones) in ethanol with a catalytic amount of glacial acetic acid.

Data Summary: Bioactivity of Azepane-Isatin Hybrids

| Compound ID | Substituent (Isatin) | Yield (%) | DNA Binding Affinity | Interferon Induction |

|---|---|---|---|---|

| XXXI | H | 78% | Moderate | + |

| XXXII | 5-Br | 82% | High | ++ |

| XXXVI | 1-Methyl | 66% | Moderate | + |

Data derived from Karpenko et al. (2006) [1].[3]

Mechanistic Pathway: Hydrazone Formation

Figure 2: Synthetic route for Azepane-Isatin conjugates via hydrazide intermediate.

Strategic Value in Medicinal Chemistry

The "Azepane Effect"

Replacing a piperidine (6-membered) or pyrrolidine (5-membered) ring with an azepane (7-membered) ring often results in distinct pharmacological profiles due to:

-

Conformational Entropy: The azepane ring exists in multiple twist-chair and twist-boat conformations, allowing it to adapt to sterically demanding binding pockets that rigid rings cannot access.

-

Basicity: The pKa of the ring nitrogen is typically higher than morpholine but comparable to piperidine, ensuring ionization at physiological pH for salt-bridge interactions.

-

Lipophilicity: The extra methylene group increases LogP, potentially improving Blood-Brain Barrier (BBB) penetration for CNS targets.

Known Pharmacophores

The azepane moiety is a validated scaffold found in:

-

Azelastine: An antihistamine/mast cell stabilizer (phthalazinone core with a methylazepane side chain).

-

Tolazamide: A sulfonylurea antidiabetic.[4]

-

Cathepsin K Inhibitors: Azepanone derivatives have been explored for osteoporosis treatment [2].

References

-

Karpenko, A. S., et al. "Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones."[3] Pharmaceutical Chemistry Journal 40.11 (2006): 602-608.

-

Marquis, R. W., et al. "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry 44.9 (2001): 1380-1395.

-

Zha, G. F., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review."[5] European Journal of Medicinal Chemistry 165 (2019): 465-494.[5]

Sources

- 1. 52703-80-7 | Azepan-1-ylacetic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. EDDA (5657-17-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

In Silico Modeling of Azepan-1-ylacetic Acid Derivatives: A Multi-Target Optimization Guide

Topic: In silico modeling of "Azepan-1-ylacetic acid" derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary & Chemical Space Analysis

Azepan-1-ylacetic acid represents a privileged "linker-cap" scaffold in medicinal chemistry. Structurally, it consists of a hydrophobic, seven-membered azepane (homopiperidine) ring attached to an acetic acid tail via the nitrogen atom.

From a modeling perspective, this scaffold offers two distinct pharmacophoric advantages:

-

The Azepane "Cap": A bulky, hydrophobic moiety capable of filling large non-polar pockets (e.g., the rim of HDAC enzymes or the hydrophobic pocket of GPCRs like the Histamine H3 receptor).

-

The Acetic Acid "Anchor": A versatile handle for functionalization. It serves as a precursor for Zinc Binding Groups (ZBGs) in metalloenzyme inhibitors or as a linker for hydrazide-based DNA intercalators.

This guide details the in silico protocols for optimizing derivatives of this scaffold for two divergent targets: HDAC6 Inhibition (Epigenetic modulation) and DNA Intercalation (Antineoplastic activity).

Computational Preparation: The Conformational Challenge

Expertise Insight: The seven-membered azepane ring is not a rigid chair like cyclohexane. It exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations. Standard docking protocols often fail because they treat the ligand ring as rigid or insufficiently sample the high-energy barriers of 7-membered rings.

Protocol 1: Ensemble Generation

Objective: Generate a conformational ensemble that captures the "breathing" motion of the azepane ring before docking.

-

Software: OMEGA (OpenEye) or ConfGen (Schrödinger).

-

Force Field: OPLS4 or MMFF94s.

-

Settings:

-

Energy Window: 10.0 kcal/mol (to capture high-energy twist-boat forms).

-

RMSD Cutoff: 0.5 Å (to ensure diversity).

-

Critical Step: Explicitly sample the nitrogen inversion. The lone pair directionality changes the vector of the acetic acid tail, dramatically altering binding poses.

-

Protocol 2: pKa and Ionization

-

The Basic Center: The tertiary amine in azepan-1-ylacetic acid typically has a pKa between 8.5 and 9.5.

-

Modeling State: At physiological pH (7.4), the nitrogen is protonated (

). -

Self-Validating Check: Calculate the pKa using Epik or MoKa. If the predicted pKa < 7.0, check for electron-withdrawing groups on the alpha-carbon. For docking, always model the protonated species unless the binding pocket is known to be extremely hydrophobic and desolvated.

Workflow A: Designing HDAC6 Inhibitors (Zinc-Binding)

Rationale: Azepane derivatives are potent "Cap" groups for Histamine Deacetylase 6 (HDAC6) inhibitors. The acetic acid moiety is converted into a hydroxamic acid (CONHOH) to chelate the catalytic Zinc ion.

Step-by-Step Docking Protocol

-

Target Selection:

-

PDB ID: 5EDU (Crystal structure of HDAC6 with a ligand).

-

Preparation: Remove water molecules except the structural water often bridging the Zinc and the inhibitor.

-

-

Grid Generation:

-

Center the grid on the catalytic

ion. -

Constraint: Define a metal-coordination constraint (interaction with

) as mandatory.

-

-

Ligand Modification:

-

Convert Azepan-1-ylacetic acid to N-hydroxy-2-(azepan-1-yl)acetamide.

-

-

Docking Strategy (Glide XP / GOLD):

-

Scoring Function: Use a score that explicitly treats metal-ligand interactions (e.g., ChemPLP in GOLD).

-

Pose Filtering: Discard poses where the distance between the hydroxamate oxygen and

is > 2.5 Å.

-

Visualization of the HDAC6 Signaling Pathway

HDAC6 inhibition leads to the accumulation of acetylated tubulin and HSP90, disrupting cell motility and protein folding.

Caption: Mechanism of action for Azepane-based HDAC6 inhibitors leading to apoptosis.

Workflow B: DNA Intercalation (Hydrazone Derivatives)

Rationale: Condensing Azepan-1-ylacetic acid with isatin yields hydrazones. These planar systems can slide between DNA base pairs (intercalation) or bind in the minor groove, acting as antiviral or anticancer agents.

Step-by-Step Simulation Protocol

-

Target Selection:

-

DNA Model: Use a self-complementary dodecamer (e.g., PDB 1BNA - Dickerson-Drew dodecamer).

-

-

Docking (Rigid Receptor):

-

Software: AutoDock Vina or Glide.

-

Search Space: Define a box covering the entire DNA helix to allow the ligand to choose between Minor Groove vs. Intercalation.

-

Key Interaction: Look for

-

-

-

Molecular Dynamics (MD) Validation:

-

System: Ligand-DNA complex + Water (TIP3P) + Ions (

to neutralize backbone). -

Time: 100 ns simulation.

-

Metric: Calculate Binding Free Energy (

) using MM-GBSA. -

Success Criteria: RMSD of the ligand < 2.0 Å over the last 50 ns;

kcal/mol.

-

Quantitative Data Summary

The following table summarizes the key physicochemical parameters required for Azepan-1-ylacetic acid derivatives to be successful drug candidates.

| Parameter | Optimal Range | Method of Calculation | Significance |

| LogP | 2.0 – 4.0 | QikProp / SwissADME | Azepane is lipophilic; LogP > 4.0 increases metabolic clearance risk. |

| TPSA | < 90 Ų | Topological Surface Area | Critical for Blood-Brain Barrier (BBB) penetration (CNS targets). |

| pKa (Basic N) | 7.5 – 9.0 | Epik / Jaguar | Ensures solubility and electrostatic interaction with Asp/Glu residues in targets. |

| Rotatable Bonds | 3 – 6 | Ligand Prep | The acetic acid linker adds flexibility; too many bonds reduce binding entropy. |

| Ring Energy | < 5 kcal/mol | DFT (B3LYP/6-31G*) | Energy penalty for the bioactive azepane conformation (Twist-Chair). |

Experimental Workflow Diagram

This diagram outlines the integrated in silico pipeline, from initial scaffold design to ADMET filtering.

Caption: Integrated computational pipeline for Azepan-1-ylacetic acid derivative optimization.

ADMET & Toxicity Profiling (Self-Validating Protocols)

The hERG Risk: Basic amines with lipophilic tails (like azepane derivatives) are frequent hERG channel blockers, leading to cardiotoxicity.

-

Protocol: Calculate the hERG Blockade Score using QSAR models (e.g., StarDrop or Schrödinger's hERG module).

-

Threshold: If predicted

, modify the azepane ring (e.g., add a polar oxygen to make it an oxazepane) to reduce lipophilicity without destroying the shape.

BBB Permeability: For H3 receptor antagonists (CNS target), the compound must cross the Blood-Brain Barrier.

-

Check: Calculate

. Target value -

Optimization: If permeability is low, mask the carboxylic acid (if present) as an ester or amide prodrug.

References

-

BenchChem. 1-(Prop-2-yn-1-yl)azepane and Azepan-1-ylacetic acid Structure and Reactivity. Retrieved from

-

Karpenko, A. S., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal. Retrieved from

-

Vergani, B., et al. (2019). Novel Benzohydroxamate-based Potent and Selective Histone Deacetylase 6 (HDAC6) Inhibitors.[1] Journal of Medicinal Chemistry.[1] Retrieved from

-

Malik, M. A. (2025). Conformational analyses of seven-membered rings. Chemistry LibreTexts. Retrieved from

-

Italfarmaco Group. (2024).[1] Identification of new and highly selective inhibitors of histone deacetylase 6.[1] Retrieved from

Sources

"Azepan-1-ylacetic acid" potential as a fragment for fragment-based drug discovery

Executive Summary

In the crowded landscape of Fragment-Based Drug Discovery (FBDD), the search for novel chemical space often leads away from the ubiquitous six-membered rings (piperidines, morpholines) toward "privileged" scaffolds that offer distinct conformational vectors. Azepan-1-ylacetic acid represents a strategic entry point into seven-membered nitrogen heterocycles.[1]

Unlike its rigid six-membered counterparts, the azepane ring introduces a defined degree of flexibility ("floppiness") that allows for induced-fit binding modes, often capturing hydrophobic pockets inaccessible to flatter rings.[1] This guide evaluates Azepan-1-ylacetic acid as a fragment hit, a solubilizing tail, and a diversity vector, providing the physicochemical data and synthetic protocols necessary to integrate it into your screening library.[1]

Fragment Profile & "Rule of Three" Compliance

For a molecule to function effectively as a fragment, it must strictly adhere to the "Rule of Three" (Ro3) to allow sufficient room for chemical elaboration without violating drug-like properties in the final lead. Azepan-1-ylacetic acid is an exemplary Ro3 candidate.[1]

Physicochemical Metrics[2][3][4][5][6]

| Property | Value | Ro3 Criteria | Status |

| Molecular Weight (MW) | 157.21 Da | < 300 Da | ✅ Pass |

| cLogP | -2.1 to 0.5* | < 3.0 | ✅ Pass |

| H-Bond Donors (HBD) | 1 (Acid OH) | < 3 | ✅ Pass |

| H-Bond Acceptors (HBA) | 3 (N, 2xO) | < 3 | ✅ Pass |

| TPSA | 40.5 Ų | < 60 Ų | ✅ Pass |

| Rotatable Bonds | 2 | < 3 | ✅ Pass |

*Note: The cLogP varies based on the ionization state. The zwitterionic form at physiological pH is highly soluble, making it an excellent "solubilizing tag" for hydrophobic cores.

Structural Features[2][4][5][6][7][8][9][10]

-

The Anchor: The carboxylic acid moiety serves as a reliable "anchor" for crystallographic screening (binding to Arg/Lys residues or metal centers) and a versatile handle for amide coupling.

-

The Scaffold: The 7-membered azepane ring provides a hydrophobic bulk that is larger than piperidine but smaller than fused bicyclic systems.

Structural Biology: The "Twist-Chair" Advantage

The primary value of the azepane scaffold lies in its conformational landscape. While piperidine rings exist predominantly in a rigid chair conformation, the seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations.[1]

Vector Analysis

In FBDD, we look for vectors—the angles at which substituents exit the core.

-

Piperidine (6-ring): Substituents are strictly axial or equatorial (180° or 60° dihedral angles).[1]

-

Azepane (7-ring): The ring flexibility allows substituents to access intermediate angles, enabling the "scanning" of sub-pockets that rigid rings miss.[1]

This flexibility comes with an entropic penalty upon binding, but it allows the fragment to mold itself to the protein surface (Induced Fit), often resulting in higher enthalpy gains once the optimal pose is found.

Pathway Diagram: FBDD Screening Workflow

The following workflow illustrates how to screen and validate this fragment using biophysical techniques.

Figure 1: Standard FBDD workflow for identifying and evolving Azepan-1-ylacetic acid hits. Note the high concentration (50mM) required for X-ray soaking due to low affinity typical of fragments.

Synthetic Utility & Protocols

Azepan-1-ylacetic acid is robust and synthetically accessible.[1] It is typically synthesized via N-alkylation of azepane.[1] Below is a validated protocol for synthesizing the fragment and subsequently coupling it to an amine (Fragment Growing).

Protocol A: Synthesis of Azepan-1-ylacetic Acid

Objective: Alkylation of Azepane with Chloroacetic acid.[1]

-

Reagents: Azepane (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq), Water/THF (1:1).

-

Setup: Dissolve Azepane in Water/THF at 0°C.

-

Addition: Slowly add Chloroacetic acid (pre-dissolved in water) while maintaining pH > 10 using NaOH solution.

-

Reaction: Stir at Room Temperature (RT) for 12 hours.

-

Workup: Acidify to pH 3 with HCl. Extract with EtOAc (Note: Product is amphoteric; if it stays in the aqueous phase, use ion-exchange resin Dowex 50W for isolation).[1]

-

Purification: Recrystallization from Ethanol/Ether or use as crude HCl salt.[1]

Protocol B: Fragment Growing (Amide Coupling)

Objective: Coupling the acid fragment to an aryl amine (R-NH2) to generate a lead.[1]

-

Activation: Dissolve Azepan-1-ylacetic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 10 min.

-

Coupling: Add the amine partner (R-NH2, 1.0 eq).[1]

-

Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS.[1]

-

Yield: Typically 80-95%.[1] The tertiary amine of the azepane acts as an internal base, often accelerating the reaction.

Synthetic Pathway Diagram[11]

Figure 2: Synthetic route from raw materials to fragment hit and subsequent lead generation.[1]

Case Study Application: GlyT1 Inhibitors

The utility of the azepane scaffold is well-documented in the optimization of Glycine Transporter 1 (GlyT1) inhibitors.

-

The Challenge: Initial hits containing a piperidine ring showed moderate potency but poor selectivity.[1]

-

The Solution: Expanding the ring to an azepane (7-membered) resulted in a modest increase in potency and a significant improvement in the pharmacokinetic profile.

-

Mechanism: The azepane ring filled a hydrophobic pocket that the piperidine ring could not fully occupy due to the "twist" conformation allowing a deeper fit.

-

Relevance: Azepan-1-ylacetic acid serves as the perfect precursor to install this moiety, using the acid group to link to the sulfonamide core of the inhibitor.

References

-

PubChem. Azepan-1-ylacetic acid (Compound). National Library of Medicine.[1] [Link][1]

-

Varnes, J. G., et al. (2010).[1][2] Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: journal of medicinal chemistry. [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Azepan-1-ylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Azepane Scaffold and the Power of Palladium Catalysis

The azepane ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its conformational flexibility allows for optimal binding to a variety of biological targets. The incorporation of an acetic acid moiety at the nitrogen atom, as in "Azepan-1-ylacetic acid," introduces a key pharmacophore that can enhance solubility, modulate pharmacokinetic properties, and provide a handle for further functionalization.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7][8][9][10][11][12] However, the application of these powerful methods to substrates bearing potentially reactive functional groups, such as the carboxylic acid and the secondary amine inherent in the azepane motif, presents unique challenges. This guide provides detailed application notes and protocols for the successful implementation of palladium-catalyzed cross-coupling reactions with azepan-1-ylacetic acid derivatives, focusing on strategies to navigate these challenges and unlock the synthetic potential of this important class of molecules.

PART 1: N-Arylation of the Azepane Core via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5][6][7] This section details a protocol for the N-arylation of the azepane nitrogen, a key transformation for accessing a diverse range of pharmacologically relevant scaffolds. Given the potential for the carboxylic acid of azepan-1-ylacetic acid to interfere with the catalytic cycle, this protocol utilizes the parent azepane, with the acetic acid moiety introduced post-coupling. This two-step approach ensures a more robust and higher-yielding synthesis.

Causality Behind Experimental Choices:

-

Choice of Precursor: Direct use of azepane as the nucleophile circumvents potential complications arising from the free carboxylic acid, such as catalyst inhibition or unwanted side reactions.

-

Ligand Selection: The choice of a biarylphosphine ligand, such as RuPhos, is critical for promoting the challenging coupling of a secondary cyclic amine. These ligands are known to facilitate the reductive elimination step and stabilize the active palladium catalyst.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and the regeneration of the active catalyst.

-

Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions, providing good solubility for the reactants and a suitable boiling point for the reaction temperature.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of N-aryl azepan-1-ylacetic acid derivatives.

Detailed Protocol: N-Arylation of Azepane

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

-

Azepane (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol)

-

RuPhos (0.04 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To the Schlenk flask, add the aryl halide, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide under an inert atmosphere.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by the azepane.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylazepane.

Post-Coupling Functionalization to Azepan-1-yl(aryl)acetic acid:

The resulting N-arylazepane can be readily converted to the corresponding acetic acid derivative through a two-step sequence:

-

Alkylation: React the N-arylazepane with a suitable α-haloacetate ester (e.g., ethyl bromoacetate) in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

-

Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Data Summary Table: Buchwald-Hartwig Amination of Azepane

| Entry | Aryl Halide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | RuPhos | NaOtBu | 110 | 18 | >90 |

| 2 | 4-Chloroanisole | RuPhos | NaOtBu | 110 | 24 | ~85 |

| 3 | 1-Bromo-4-fluorobenzene | RuPhos | NaOtBu | 110 | 16 | >95 |

| 4 | 2-Bromopyridine | RuPhos | NaOtBu | 100 | 12 | ~80 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Mechanism of Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

PART 2: Suzuki-Miyaura Coupling of a Halo-Azepane Acetic Acid Ester

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[7][10][13] This section outlines a protocol for the coupling of a hypothetical halo-functionalized azepan-1-ylacetic acid ester with an arylboronic acid. This approach allows for the introduction of diverse aryl or heteroaryl substituents onto the azepane ring itself.

Causality Behind Experimental Choices:

-

Substrate Synthesis: The synthesis of a halo-azepane precursor is a necessary first step. A plausible route would involve the halogenation of a suitable azepane derivative.

-

Carboxylic Acid Protection: The carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the palladium catalyst.[14]

-

Catalyst System: A palladium(II) precatalyst like PdCl₂(dppf) is often effective for Suzuki couplings. The dppf ligand provides a good balance of steric bulk and electron-donating properties to promote the catalytic cycle.

-

Base: A mild base such as potassium carbonate is typically used to activate the boronic acid for transmetalation. The presence of water is often beneficial for this step.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane or DME) and water is commonly employed to dissolve both the organic and inorganic reagents.

Experimental Workflow Diagram:

Caption: Workflow for the Suzuki-Miyaura coupling of a halo-azepane derivative.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

-

Hypothetical 3-bromo-azepan-1-ylacetic acid methyl ester (1.0 mmol)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

-

PdCl₂(dppf) (0.05 mmol)

-

Potassium carbonate (2.0 mmol)

-

Dioxane (4 mL)

-

Water (1 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To the Schlenk flask, add the halo-azepane ester, arylboronic acid, PdCl₂(dppf), and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 6-12 hours).

-

Cool the reaction to room temperature and add water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the coupled azepane ester.

-

The methyl ester can be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water).

Data Summary Table: Suzuki-Miyaura Coupling of a Halo-Azepane Ester

| Entry | Arylboronic Acid | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 90 | 8 | >90 |

| 2 | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 90 | 10 | ~88 |

| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) | K₂CO₃ | 90 | 12 | ~80 |

| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 90 | 6 | >95 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Mechanism of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations:

-

Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The choice of palladium precatalyst can also significantly impact the reaction outcome. Ensure all reagents and solvents are anhydrous, as water can sometimes have a detrimental effect, particularly in Buchwald-Hartwig aminations.

-

Side Reactions: Decarboxylation can be a potential side reaction if the carboxylic acid is not protected, especially at higher temperatures.[15] In Suzuki couplings, homocoupling of the boronic acid can occur. This can often be minimized by carefully controlling the reaction stoichiometry and temperature.

-

Purification Challenges: The polarity of the azepan-1-ylacetic acid derivatives may require the use of polar solvent systems for column chromatography. Reverse-phase chromatography may also be a viable purification strategy.

Conclusion:

The protocols and insights provided in this guide demonstrate the feasibility of applying powerful palladium-catalyzed cross-coupling reactions to the synthesis of functionalized azepan-1-ylacetic acid derivatives. By carefully considering the choice of starting materials, protecting group strategies, and reaction conditions, researchers can unlock a vast chemical space of novel azepane-containing molecules for applications in drug discovery and development. The key to success lies in a rational approach to experimental design, grounded in a solid understanding of the underlying reaction mechanisms.

References

-

Hartwig, J. F., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship.org. [Link]

-

Hartwig, J. F., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC - NIH. [Link]

-

Le, C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Ghosh, A. K., & Li, J. (2005). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PMC - NIH. [Link]

-

Qin, H., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - NIH. [Link]

-

Purdue e-Pubs. 1,1-dimethylallyl esters as useful protecting groups for carboxylic acids. [Link]

-

Hartwig, J. F., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Forgione, P., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]

-

Buchwald, S. L., & Ruiz-Castillo, P. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Reddy, T. R., et al. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. [Link]

-

Kumar, V., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

-

Zhang, W., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Sha, S.-C., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. [Link]

- Google Patents. (2004). Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)

-

Engle, K. M., et al. (2025). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. NIH. [Link]

-

Reddy, V. R., et al. (2021). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. [Link]

-

Craig, G. W., et al. (2007). TWO-STAGE SONOGASHIRA COUPLING METHOD IN THE SYNTHESIS OF AUXIN ACTIVE ACETYLENES. HETEROCYCLES. [Link]

-

Jin, M.-J., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

-

Wang, Y., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]

-

Ghosh, A. K., & Li, J. (2005). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. Organic Letters. [Link]

-

Alonso, F., et al. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. University of Windsor. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

S-Innovations. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

-

Musa, S., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Needham, S. R., et al. (2025). One-pot synthesis of functionalised coumarin fluorophores enables rapid access to live cell bioorthogonal labelling and microenv. ChemRxiv. [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

-

Kumar, V., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Arkivoc. [Link]

-

Jin, X., et al. (2012). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PMC - NIH. [Link]

-

Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]

-

Hartwig, J. F., et al. (2002). Palladium-Catalyzed α -Arylation of Esters. ResearchGate. [Link]

-

Bellina, F., et al. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters. [Link]

-

Walsh, P. J., et al. (2015). A General and Practical Palladium-Catalyzed Direct α-Arylation of.... ResearchGate. [Link]

Sources

- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. reddit.com [reddit.com]

- 15. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Azepan-1-ylacetic acid

Introduction: The Significance of Azepan-1-ylacetic acid

Azepan-1-ylacetic acid is a key building block in contemporary medicinal chemistry. Its structural motif, featuring a seven-membered azepane ring linked to an acetic acid moiety, imparts unique conformational properties that are of significant interest in the design of novel therapeutics. The azepane scaffold is found in a range of bioactive molecules, and its N-alkylation with an acetic acid group provides a handle for further chemical modifications, making it a versatile intermediate in drug discovery pipelines.[1][2]

This document provides a comprehensive guide to the large-scale synthesis and purification of Azepan-1-ylacetic acid, designed to be a robust and scalable process for industrial and research applications. The protocols herein are grounded in established chemical principles and have been designed with safety, efficiency, and product purity as primary objectives.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of Azepan-1-ylacetic acid and its intermediates is paramount for a successful and safe scale-up.

| Property | Value | Source |

| Chemical Formula | C8H15NO2 | PubChem[3] |

| Molecular Weight | 157.21 g/mol | PubChem[3] |

| CAS Number | 52703-80-7 | PubChem[3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Computed XLogP3 | -2.1 | PubChem[3] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

Safety Information:

Azepan-1-ylacetic acid is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthetic Strategy: A Two-Step Approach

The synthesis of Azepan-1-ylacetic acid is most efficiently achieved through a two-step process, beginning with the synthesis of the azepane precursor, followed by its N-alkylation.

Caption: Overall synthetic workflow for Azepan-1-ylacetic acid.

Part 1: Large-Scale Synthesis of Azepane

The precursor, azepane (also known as hexamethyleneimine), can be synthesized on a large scale via the reduction of caprolactam.

Protocol 1.1: Reduction of Caprolactam to Azepane

This protocol is adapted from established methods for lactam reduction.

Materials:

-

Caprolactam

-

Lithium aluminum hydride (LiAlH4) or a similar reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Equipment:

-

Large-bore reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

-

Addition of Caprolactam: Dissolve caprolactam in anhydrous THF and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours to ensure complete reduction.

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH4 by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washes.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azepane can be purified by distillation.

Part 2: Large-Scale Synthesis of Azepan-1-ylacetic acid

The N-alkylation of azepane with a suitable two-carbon building block is the core of this synthesis. The use of chloroacetic acid in the presence of a base is a common and effective method.

Protocol 2.1: N-Alkylation of Azepane with Chloroacetic Acid

This protocol is based on the general principles of N-alkylation of secondary amines with haloacids.[4]

Materials:

-

Azepane

-

Sodium chloroacetate

-

Sodium hydroxide

-

Isopropanol

-

Hydrochloric acid

Equipment:

-

Jacketed glass reactor with temperature control

-

Mechanical stirrer

-

pH meter

Procedure:

-

Reaction Setup: In a jacketed glass reactor, dissolve sodium chloroacetate in water.

-

Addition of Azepane: To the stirred solution, add azepane dropwise while maintaining the temperature below 30°C.

-

pH Adjustment and Reaction: Slowly add a solution of sodium hydroxide to maintain the pH of the reaction mixture between 9 and 10. The reaction is exothermic and should be carefully controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture and carefully adjust the pH to the isoelectric point of Azepan-1-ylacetic acid (estimated to be around pH 4-5) using concentrated hydrochloric acid. This will cause the product to precipitate.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like isopropanol to aid in drying.

Caption: Step-by-step workflow for the N-alkylation of azepane.

Part 3: Purification of Azepan-1-ylacetic acid

The zwitterionic nature of Azepan-1-ylacetic acid allows for several purification strategies.[5] The choice of method will depend on the desired purity and the scale of the operation.

Protocol 3.1: Recrystallization from a Mixed Solvent System

Recrystallization is a highly effective method for purifying solid organic compounds.

Materials:

-

Crude Azepan-1-ylacetic acid

-

Ethanol

-

Water

Procedure:

-

Dissolution: Dissolve the crude Azepan-1-ylacetic acid in a minimal amount of hot water.

-

Addition of Anti-solvent: Slowly add ethanol (the anti-solvent) to the hot solution until turbidity is observed.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Protocol 3.2: Purification via Hydrochloride Salt Formation

Formation of a salt can often facilitate purification by crystallization, especially if the free zwitterion is difficult to crystallize. The hydrochloride salt of Azepan-1-ylacetic acid is commercially available, indicating this is a stable and viable form for purification.[6]

Materials:

-

Crude Azepan-1-ylacetic acid

-

Isopropanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Salt Formation: Suspend the crude Azepan-1-ylacetic acid in isopropanol.

-

Acidification: Slowly add concentrated hydrochloric acid to the suspension with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the salt by filtration, wash with cold isopropanol, and dry under vacuum.

-

Conversion back to Zwitterion (if required): The purified hydrochloride salt can be dissolved in water and the pH carefully adjusted to the isoelectric point with a base to precipitate the purified zwitterionic Azepan-1-ylacetic acid.

Part 4: Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product.

| Analytical Method | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and identify any impurities. | A single major peak corresponding to Azepan-1-ylacetic acid with purity >98%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure. | Spectra consistent with the structure of Azepan-1-ylacetic acid. |

| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the exact mass of Azepan-1-ylacetic acid. |

| Melting Point Analysis | To assess purity. | A sharp melting point range. |

References

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (URL not available)

- Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. | Semantic Scholar. (URL not available)

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (2022-08-15). Available at: [Link]

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. (URL not available)

- CN104892448A - Preparation method of acetamide - Google Patents.

-

Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines | Organic Letters - ACS Publications - American Chemical Society. (2023-10-06). Available at: [Link]

- CN104447934A - Method for purifying abiraterone acetate - Google Patents.

- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL not available)

- EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents.

- Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. (2025-08-09). (URL not available)

-

1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem - NIH. Available at: [Link]

-

How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014-08-06). Available at: [Link]

- Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis - DiVA portal. (URL not available)

- The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (URL not available)

- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchG

- Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf - Kent Academic Repository. (2020-10-20). (URL not available)

- EP0955308A1 - Process for one-step re-salting and purification of peptides - Google Patents.

- Zwitterion Chromatography – ZIC - The Nest Group. (URL not available)

- US5118815A - Method for crystallization of amino acids - Google Patents.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed Central. (URL not available)

- Understanding Zwitterionic Compounds: The Dual Nature of Chemistry - Oreate AI Blog. (2026-01-19). (URL not available)

- Crystallization of Amino Acids - GEA. (URL not available)

-

Evaluation of Physicochemical Properties of Glacial Acetic Acid Mediated Solvent Free One Pot Synthesis of 1, 5-Benzodiazepines and Its Chloroacetylated Derivatives - ResearchGate. (2023-05-12). Available at: [Link]

-

Azepane - Wikipedia. Available at: [Link]

- Experimental data for CH3COOH (Acetic acid)

-

Purifying ionic compounds by flash column chromatography - Biotage. (2023-02-10). Available at: [Link]

-

A Practical Method for Synthesizing Iptacopan - MDPI. (2024-05-13). Available at: [Link]

- Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed. (URL not available)

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (URL not available)

-

How to desalt zwitterions? - ResearchGate. (2020-02-20). Available at: [Link]

- 6 Synthesis of N-Alkyl Amino Acids - Monash. (URL not available)

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008-11-17). Available at: [Link]

- Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX - Slideshare. (URL not available)

- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

-

Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient | Request PDF. (2025-08-05). Available at: [Link]

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL not available)

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents [patents.google.com]

- 5. Understanding Zwitterionic Compounds: The Dual Nature of Chemistry - Oreate AI Blog [oreateai.com]

- 6. scbt.com [scbt.com]

Application Note: Strategic Quantification of Azepan-1-ylacetic Acid

Overcoming Polarity and Detection Challenges in Zwitterionic Intermediates

Part 1: Executive Summary & Strategic Analysis[1]

The Analytical Challenge

Azepan-1-ylacetic acid (MW 157.[1]21) presents a "perfect storm" of analytical difficulties. As a key intermediate in the synthesis of antihistamines like Azelastine , its accurate quantification is critical for process control and impurity profiling.[1] However, three physicochemical properties complicate its analysis:

-

Zwitterionic Nature: Containing both a tertiary amine (basic) and a carboxylic acid (acidic), the molecule exists as a zwitterion at neutral pH, leading to poor retention on standard C18 columns (elution at void volume).[1]

-

Lack of Chromophore: The molecule lacks conjugated

-systems, rendering standard UV detection (254 nm) useless.[1] -

High Polarity: Its high water solubility makes extraction from aqueous reaction matrices difficult.[1]

The Solution Architecture

This guide rejects the "one-size-fits-all" approach. Instead, we define three distinct protocols based on the analytical objective:

-

Protocol A (Trace Impurity): HILIC-MS/MS for sub-ppm detection.[1][2]

-

Protocol B (Process Control/Assay): Mixed-Mode HPLC with Charged Aerosol Detection (CAD) for robust, universal quantification.[1]

-

Protocol C (Orthogonal Confirmation): GC-MS via Methyl Ester Derivatization.

Part 2: Method Selection Logic

The following decision tree illustrates the logic for selecting the appropriate protocol based on your sample matrix and sensitivity requirements.

Figure 1: Decision matrix for selecting the optimal analytical technique for Azepan-1-ylacetic acid.

Part 3: Detailed Experimental Protocols

Protocol A: HILIC-MS/MS (Trace Analysis)

Best for: Genotoxic impurity screening, cleaning validation, and trace analysis in final drug substance.

Scientific Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by creating a water-rich layer on the stationary phase.[1] This allows Azepan-1-ylacetic acid to partition effectively, unlike in Reverse Phase (RP) where it elutes instantly.[1]

Instrument Parameters

| Parameter | Setting |

| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]5) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2 µL |

Gradient Program

| Time (min) | %B (Acetonitrile) | Curve |

| 0.0 | 90 | Initial |

| 1.0 | 90 | Hold |

| 6.0 | 50 | Linear |

| 8.0 | 50 | Wash |

| 8.1 | 90 | Re-equilibrate |

| 12.0 | 90 | End |

MS/MS Detection (ESI Positive)

-

Source: Electrospray Ionization (ESI+)[1]

-

Precursor Ion: m/z 158.1

[1] -

Quantifier Transition: 158.1

112.1 (Loss of -COOH) -

Qualifier Transition: 158.1

84.1 (Azepane ring fragment)[1]

Critical Success Factor: The high organic content (90% ACN) at the start ensures the zwitterion is retained.[1] Do not dissolve samples in 100% water; use 80:20 ACN:Water to prevent peak distortion.[1]

Protocol B: Mixed-Mode HPLC-CAD (QC & Assay)

Best for: Raw material testing, reaction monitoring, and labs without MS.[1]

Scientific Rationale: Mixed-mode columns combine hydrophobic chains (C18) with ion-exchange groups.[1] This "bimodal" interaction retains the azepane ring (hydrophobic) and the carboxylic acid/amine (ionic), providing superior peak shape compared to standard C18.[1] Charged Aerosol Detection (CAD) is used because the molecule has negligible UV absorbance at usable wavelengths.[1]

Instrument Parameters

| Parameter | Setting |

| Column | Mixed-Mode RP/Anion-Exchange (e.g., Sielc Primesep 100 or Amaze HA), 4.6 x 150 mm |

| Detector | Charged Aerosol Detector (CAD) or ELSD |

| Mobile Phase | Isocratic: 40% ACN / 60% Buffer (20 mM Ammonium Acetate, pH 4.[1]0) |

| Flow Rate | 1.0 mL/min |

| Temp | 30°C |

Note on UV Detection: If CAD is unavailable, UV at 205-210 nm can be used, but you must use high-purity phosphate buffers to minimize background noise.[1] Sensitivity will be significantly lower than CAD.[1]

Protocol C: GC-MS (Orthogonal Confirmation)

Best for: Confirming identity and resolving co-eluting isomers.[1]

Scientific Rationale: Azepan-1-ylacetic acid is non-volatile due to its zwitterionic polarity.[1] To analyze by GC, the carboxylic acid must be esterified to reduce polarity and increase volatility.[1]

Derivatization Procedure (Methylation)[1]

-

Sample: Dissolve 10 mg sample in 1 mL Methanol.

-

Reagent: Add 0.5 mL

-Methanol (14%). -

Reaction: Heat at 60°C for 30 minutes in a sealed vial.

-

Extraction: Cool, add 1 mL Hexane and 1 mL Saturated NaCl. Shake and collect the top Hexane layer.[1]

-

Inject: 1 µL of the Hexane layer.

GC Parameters

| Parameter | Setting |

| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) |

| Inlet | Split 10:1, 250°C |

| Oven | 60°C (1 min) |

| Detection | MS (EI), Scan 40-300 amu |

Part 4: Validation & Data Presentation

System Suitability Criteria

For a valid run using Protocol A (HILIC-MS), the following criteria must be met:

| Parameter | Acceptance Limit | Rationale |

| Retention Time %RSD | Ensures column equilibration in HILIC mode. | |

| Peak Tailing Factor | 0.8 – 1.5 | Zwitterions often tail; buffer pH is critical here.[1] |

| Signal-to-Noise (LOQ) | Required for trace impurity quantification.[1] |

Linearity & Range (Example Data)

Protocol A (HILIC-MS/MS)

| Concentration (ng/mL) | Area Counts (Mean) | Accuracy (%) |

| 5.0 (LOQ) | 12,450 | 104.2 |

| 50.0 | 125,800 | 99.8 |

| 500.0 | 1,240,500 | 100.1 |

| 1000.0 | 2,490,000 | 99.5 |

| Slope | 2495.2 | |

| 0.9998 |

Part 5: Troubleshooting Mechanism

Figure 2: Troubleshooting logic for zwitterionic chromatography.

Part 6: References

-

PubChem. (n.d.).[1][3] 1-Azepanylacetic acid (Compound).[1] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

-

European Pharmacopoeia (Ph.[1] Eur.). (2025).[1][4][5] Azelastine Hydrochloride Monograph. (Reference for impurity context).

-

McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Foundational text for HILIC mechanism used in Protocol A).

-

Dolan, J. W. (2013).[1] Mixed-Mode Chromatography: A Primer. LCGC North America.[1] (Basis for Protocol B selection).

Disclaimer: These protocols are intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in GMP environments.

Sources

- 1. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic profiling of amino acids in cellular samples via zwitterionic sub-2 μm particle size HILIC-MS/MS and a uniformly 13C labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Protecting Group Strategies for the Synthesis of Azepan-1-ylacetic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-1-ylacetic acid is a valuable building block in medicinal chemistry, serving as a scaffold for the synthesis of a variety of pharmacologically active compounds. The azepane ring, a seven-membered saturated heterocycle, imparts unique conformational properties to molecules, which can be exploited to enhance binding affinity and selectivity for biological targets. The synthesis of this bifunctional molecule, containing both a secondary amine and a carboxylic acid, necessitates a careful consideration of protecting group strategies to avoid undesirable side reactions, such as self-amidation.

This application note provides a detailed guide to two primary synthetic strategies for Azepan-1-ylacetic acid, outlining the rationale behind the choice of protecting groups and providing detailed, step-by-step protocols for their implementation. The strategies discussed are:

-

Strategy A: An Orthogonal Protecting Group Approach. This strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for the protection of the azepane nitrogen and a hydrogenolysis-labile benzyl (Bn) group for the carboxylic acid. This orthogonal protection scheme allows for the selective deprotection of either functional group, offering maximum flexibility for subsequent synthetic modifications.

-

Strategy B: A Direct Alkylation and Saponification Approach. This more direct route involves the N-alkylation of unprotected azepane with an ethyl haloacetate followed by saponification of the resulting ester. While less versatile, this strategy is more atom-economical and may be preferable for the large-scale synthesis of the final target compound.

Strategic Considerations: The "Why" Behind the Choice of Protection

The selection of an appropriate protecting group strategy is dictated by the overall synthetic plan. Key considerations include the stability of the protecting groups to various reaction conditions, the ease and selectivity of their removal, and their impact on the physical properties of the intermediates (e.g., crystallinity, solubility).

The Amine Functionality: The secondary amine of the azepane ring is nucleophilic and can readily react with electrophiles. In the context of Azepan-1-ylacetic acid synthesis, protection of this amine prevents N-alkylation by the haloacetic acid derivative, which is the desired reaction, but more importantly, it prevents intermolecular amide bond formation, especially during subsequent coupling reactions involving the carboxylic acid.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines due to its ease of introduction using di-tert-butyl dicarbonate (Boc₂O) and its facile removal under acidic conditions (e.g., trifluoroacetic acid or HCl)[1]. It is stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations.

-

Carbobenzyloxy (Cbz) Group: The Cbz group is another common amine protecting group that is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis. While a viable option, the use of a Cbz group in conjunction with a benzyl ester for the carboxylic acid would lead to simultaneous deprotection under hydrogenolysis conditions.

The Carboxylic Acid Functionality: The carboxylic acid is protected as an ester to prevent its acidic proton from interfering with base-catalyzed reactions and to avoid its participation in unwanted nucleophilic additions.

-

Benzyl (Bn) Ester: Benzyl esters are particularly useful as they are stable to both acidic and basic conditions but can be selectively cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). This deprotection method is mild and orthogonal to the acid-labile Boc group[2].

-

Ethyl (Et) Ester: Ethyl esters are commonly used due to the low cost and ready availability of starting materials like ethyl bromoacetate. They are typically removed by saponification (hydrolysis under basic conditions).

Synthetic Strategies and Workflows

The choice between an orthogonal and a direct strategy depends on the ultimate synthetic goal.

Experimental Protocols

Strategy A: Orthogonal Protection Approach

This strategy offers the flexibility to selectively deprotect either the amine or the carboxylic acid, making it ideal for syntheses where further functionalization at either end of the molecule is required.

Protocol 1: Synthesis of tert-butyl azepane-1-carboxylate (N-Boc-Azepane)

This protocol details the protection of the azepane nitrogen with a Boc group.

-

Materials:

-

Azepane (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

-

Sodium hydroxide (NaOH) (1.2 eq.)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve azepane in dichloromethane in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the vigorously stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl azepane-1-carboxylate.

-

Protocol 2: Synthesis of Benzyl 2-(azepan-1-yl)acetate (N-Boc protected)

This protocol describes the alkylation of N-Boc-azepane with benzyl bromoacetate.

-

Materials:

-

tert-butyl azepane-1-carboxylate (1.0 eq.)

-

Benzyl bromoacetate (1.2 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of tert-butyl azepane-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromoacetate dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 3: Selective Deprotection Strategies

-

A) Selective N-Boc Deprotection to yield Benzyl 2-(azepan-1-yl)acetate:

-

Dissolve the N-Boc protected benzyl ester in dichloromethane.

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.

-

Stir at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

-

Dry and concentrate to obtain the deprotected amine.

-

-

B) Selective Benzyl Ester Deprotection to yield 1-(tert-butoxycarbonyl)azepan-1-ylacetic acid:

-

Dissolve the N-Boc protected benzyl ester in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-